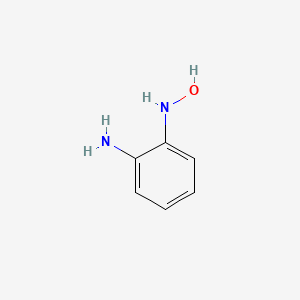
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide is a complex organic compound that features a benzimidazole moiety, a triazole ring, and a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The initial step involves the synthesis of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate precursor, such as an acyl hydrazide.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Final Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazole rings.
Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes may exhibit interesting catalytic properties.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial or anticancer agent. The presence of the benzimidazole and triazole rings suggests it may interact with biological targets such as enzymes or DNA.
Medicine
Medically, the compound is explored for its potential therapeutic applications. Its structure suggests it could inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules or materials. Its unique structure could impart desirable properties to polymers or other materials.
作用机制
The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide likely involves interactions with specific molecular targets. For example, the benzimidazole ring may bind to enzyme active sites, inhibiting their function. The triazole ring could interact with nucleic acids, affecting gene expression or replication. The hydrazide group may form covalent bonds with target proteins, leading to their inactivation.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole ring share some structural similarities and may exhibit similar biological activities.
Triazole Derivatives: Compounds containing a triazole ring are often studied for their antimicrobial and anticancer properties.
Hydrazide Derivatives: Hydrazide-containing compounds are known for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
What sets acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide apart is the combination of these three functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
38911-97-6 |
|---|---|
分子式 |
C20H21N7O2S |
分子量 |
423.5 g/mol |
IUPAC 名称 |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C20H21N7O2S/c1-29-16-9-5-4-8-15(16)27-18(25-26-20(27)30-12-19(28)24-21)11-10-17-22-13-6-2-3-7-14(13)23-17/h2-9H,10-12,21H2,1H3,(H,22,23)(H,24,28) |
InChI 键 |
DHZBYYRXTYNFRK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


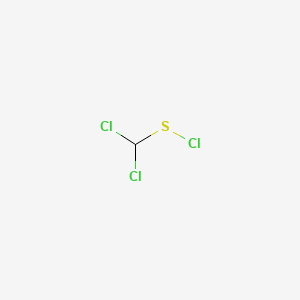
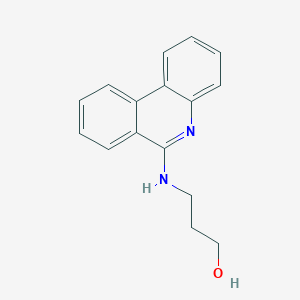

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

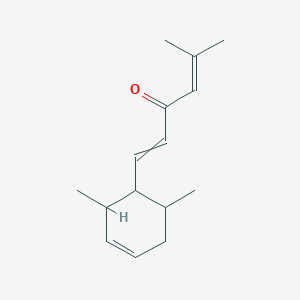
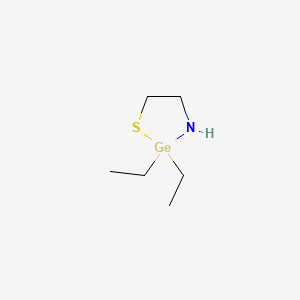





![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
